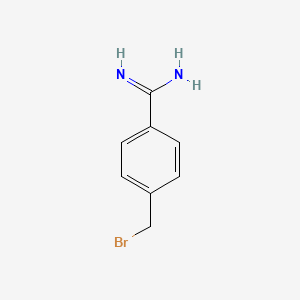

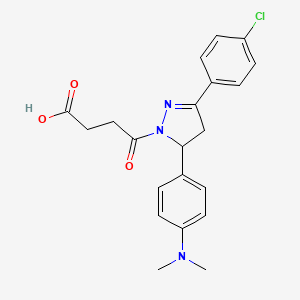

4-(Bromomethyl)benzamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(Bromomethyl)benzamidine”, benzamidines and similar compounds have been synthesized through various methods . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates . The product obtained in the first step, 4-bromomethylbenzoic acid, is not lachrymatory, unlike most benzyl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Bromomethyl)benzamidine” are not extensively documented. The compound has a molar mass of 213.07446 .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and evaluated for their antifungal properties . These compounds were tested against phytopathogens such as Colletotrichum lagenarium and Botrytis cinerea. While the in vitro antifungal activity was modest, some of the compounds demonstrated excellent efficacy in vivo. For instance, compound 9b exhibited 79% efficacy against C. lagenarium, and compound 16d even outperformed the commercial fungicide carbendazim with a 90% efficacy .

Antibacterial Potential

Although specific studies on the antibacterial effects of 4-(Bromomethyl)benzamidine are scarce, amidine derivatives, in general, exhibit bactericidal properties . Further research could explore its potential as an antibacterial agent.

DNA Interaction and Alkylation

4-(Bromomethyl)benzamidine may interact with DNA due to its aromatic structure. Similar acridine derivatives with bifunctional substituents have been studied for their dual properties of DNA alkylation and intercalation . Investigating its binding affinity and mechanism of action could reveal insights into its potential as a DNA-targeting agent.

Metallo-Organic Chemistry

Amidines, including benzamidine derivatives, can serve as ligands in metallo-organic complexes . Exploring their coordination chemistry with transition metals could lead to novel materials with diverse applications.

Biological Assays and Enzyme Inhibition

Benzamidine-based compounds are known to inhibit serine proteases, such as trypsin and thrombin . Researchers have used benzamidine derivatives as tools for studying enzyme function and developing potential therapeutic agents.

Safety And Hazards

Zukünftige Richtungen

Benzamidines and their derivatives have found widespread use in both medicinal and supramolecular chemistry . Amidine derivatives exhibit several significant bioactivities, such as antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities . Therefore, “4-(Bromomethyl)benzamidine” and similar compounds could potentially have a wide range of applications in the future.

Eigenschaften

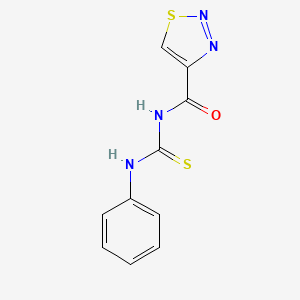

IUPAC Name |

4-(bromomethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMJEEPUFSHYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)benzamidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2472444.png)

![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)